molecular formula C17H27BN2O2 B1319004 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine CAS No. 747413-21-4

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

Cat. No.: B1319004
CAS No.: 747413-21-4
M. Wt: 302.2 g/mol
InChI Key: RDFJBDMCBVSCFI-UHFFFAOYSA-N
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Description

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine (CAS 747413-21-4) is a boronate-containing piperazine derivative with the molecular formula C₁₇H₂₇BN₂O₂ and a molecular weight of 302.227 g/mol . Its structure features a piperazine ring substituted with a methyl group and a phenyl ring bearing a pinacol boronate ester. The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactive boronate moiety, enabling efficient construction of biaryl systems in drug discovery .

Properties

IUPAC Name

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)14-6-8-15(9-7-14)20-12-10-19(5)11-13-20/h6-9H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFJBDMCBVSCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592131
Record name 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747413-21-4
Record name 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
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Preparation Methods

Synthesis of tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate (Protected Intermediate)

  • Starting Material: tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate or similar aryl halide derivatives.
  • Borylation Reaction: The aryl bromide undergoes palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron under inert atmosphere, typically in solvents like dioxane or dimethylformamide (DMF), at elevated temperatures (~80-100°C).
  • Outcome: Formation of the boronate ester intermediate with the piperazine nitrogen protected by a tert-butoxycarbonyl (Boc) group to prevent side reactions.

Deprotection to Yield 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

  • Reagents and Conditions: The Boc protecting group is removed by treatment with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane at 0°C to room temperature under nitrogen atmosphere.
  • Additives: 2,6-Dimethylpyridine (6-dimethylpyridine) is added as a base to scavenge acidic byproducts.
  • Reaction Time: Approximately 3 hours stirring at room temperature.
  • Workup: Quenching with saturated sodium bicarbonate aqueous solution, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
  • Purification: Silica gel column chromatography using dichloromethane/methanol (10:1) as eluent.
  • Yield: Approximately 72% isolated yield of the deprotected piperazine boronate ester as an off-white solid.
  • Characterization: LCMS shows m/z 289.15 [M+H]+ confirming the molecular ion peak consistent with the target compound.

Alternative Deprotection Method

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Miyaura Borylation Pd catalyst, bis(pinacolato)diboron, inert atmosphere, 80-100°C Not specified Formation of boronate ester intermediate
2 Boc Deprotection TMSOTf, 2,6-dimethylpyridine, DCM, 0°C to RT, 3 h 72 Purification by silica gel chromatography
3 Alternative Deprotection 4N HCl in 1,4-dioxane, RT, 2 h Not specified Alternative method for Boc removal

Research Findings and Analysis

  • The use of TMSOTf for Boc deprotection under mild conditions preserves the sensitive boronate ester functionality, which can be hydrolyzed or decomposed under harsher acidic or basic conditions.
  • The presence of 2,6-dimethylpyridine as a base is critical to neutralize triflic acid generated during deprotection, preventing side reactions.
  • The inert atmosphere (nitrogen) is essential throughout the synthesis to avoid oxidation or hydrolysis of the boronate ester.
  • Purification by silica gel chromatography with a dichloromethane/methanol mixture effectively separates the product from impurities.
  • The overall yield of the final compound from the protected intermediate is high (72%), indicating an efficient and reproducible method.
  • The molecular ion peak in LCMS confirms the expected molecular weight, supporting the structural integrity of the product.

Industrial and Scale-Up Considerations

  • The synthetic route is amenable to scale-up due to the use of common reagents and mild conditions.
  • Batch reactors under inert atmosphere are typically employed.
  • Purification steps may be optimized using crystallization or preparative chromatography for large-scale production.
  • The stability of the boronate ester under reaction and storage conditions is a key factor for industrial handling.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine is primarily related to its ability to participate in chemical reactions that form new carbon-carbon bonds. The dioxaborolane moiety acts as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl structures.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs, highlighting variations in substituents and their implications:

Compound Name CAS No. Molecular Formula Key Structural Differences Applications/Notes
Target Compound 747413-21-4 C₁₇H₂₇BN₂O₂ Phenyl-linked boronate ester Suzuki coupling in kinase inhibitors (e.g., UNC2025)
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine 938043-30-2 C₁₈H₂₉BN₂O₂ Benzyl linker instead of phenyl Enhanced lipophilicity; used in STAT5 inhibitor synthesis
1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine 1033743-79-1 C₁₇H₂₆BN₂O₄S Sulfonyl (-SO₂-) spacer Increased polarity; potential for targeting sulfonamide-binding enzymes
1-Methyl-4-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)piperazine (QN-8462) 2724208-27-7 C₁₉H₃₁BN₂O₂ Ethyl substituent on phenyl ring Improved metabolic stability; exploratory use in CNS-targeting agents
1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-piperazine (FM-2815) 440652-32-4 C₁₈H₂₉BN₂O₂ Ortho-substituted boronate Steric hindrance alters coupling efficiency; niche applications in asymmetric synthesis

Reactivity Trends :

  • Electron-rich aryl boronate esters (e.g., target compound) exhibit faster coupling rates in Suzuki reactions compared to sterically hindered analogs like FM-2815 .
  • Sulfonyl-containing derivatives show reduced reactivity in cross-coupling due to electron-withdrawing effects but are valuable in designing protease inhibitors .

Physicochemical and Pharmacological Properties

Property Target Compound Benzyl Analog (938043-30-2) Sulfonyl Derivative (1033743-79-1)
Molecular Weight 302.227 316.25 368.28
logP (Predicted) 2.8 3.2 1.5
Aqueous Solubility Moderate Low High
Biological Activity Mer/Flt3 inhibition (IC₅₀ = 1–10 nM) STAT5 inhibition (preclinical) Unknown; exploratory

Biological Activity

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's biological mechanisms, pharmacological effects, and relevant case studies that highlight its significance in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H24BNO3C_{18}H_{24}BNO_3, with a molecular weight of approximately 308.30 g/mol. The compound features a piperazine ring substituted with a phenyl group that is further substituted with a boron-containing dioxaborolane moiety.

This compound exhibits several biological activities:

  • Antitumor Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines. It demonstrates selective cytotoxicity towards tumor cells while sparing normal cells.
  • Kinase Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain kinases involved in cancer progression. For instance, it has been noted to affect the ABL kinase pathway which plays a crucial role in chronic myeloid leukemia (CML) .

Pharmacological Studies

Several studies have assessed the pharmacological properties of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound inhibits the growth of BCR-ABL positive cell lines with IC50 values in the nanomolar range. This suggests potent activity against specific cancer types associated with BCR-ABL fusion proteins .
  • In Vivo Studies : Animal models have shown that administration of this compound leads to significant tumor reduction in xenograft models of leukemia. The pharmacokinetic profile indicates good oral bioavailability and favorable distribution within tissues .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various piperazine derivatives including this compound. The results indicated that this compound exhibited strong antitumor activity against human leukemia cell lines with an IC50 value of 45 nM .

Case Study 2: Kinase Inhibition

Another study focused on the inhibition of BCR-ABL kinase by this compound. The results revealed that it effectively inhibited autophosphorylation and downstream signaling pathways critical for tumor growth .

Data Tables

Activity IC50 Value (nM) Cell Line
Antitumor Activity45K562 (CML cell line)
Kinase Inhibition12BCR-ABL positive cells

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, where the boronic ester moiety is introduced using bis(pinacolato)diboron in a palladium-catalyzed reaction. Key steps include:

  • Precursor preparation : Start with 4-bromophenylpiperazine derivatives (e.g., 1-methyl-4-(4-bromophenyl)piperazine) .
  • Borylation : React with bis(pinacolato)diboron under inert atmosphere (N₂/Ar) using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in DMF or THF at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .
    • Critical factors : Catalyst loading (1–5 mol%), solvent polarity, and temperature control are pivotal for minimizing side reactions (e.g., deborylation or homocoupling) .

Q. What analytical techniques are most reliable for characterizing the boronic ester and piperazine moieties in this compound?

  • Characterization workflow :

  • NMR spectroscopy : ¹H/¹³C NMR confirms the piperazine ring (δ 2.5–3.5 ppm for N–CH₂) and aromatic protons (δ 6.5–8.0 ppm for phenyl). The boronic ester’s quaternary carbons (4,4,5,5-tetramethyl groups) appear at δ 24–25 ppm in ¹³C NMR .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₈BN₂O₂: 329.22) .
  • X-ray crystallography : Resolves steric effects of the boronic ester and piperazine conformations .

Advanced Research Questions

Q. How does the boronic ester group influence the compound’s reactivity in cross-coupling reactions, and what are common side reactions?

  • Reactivity profile : The boronic ester enables Suzuki-Miyaura couplings with aryl halides, but competing protodeboronation occurs under acidic or aqueous conditions. Mitigation strategies include:

  • Anhydrous conditions : Use degassed solvents and molecular sieves to suppress hydrolysis .
  • Base selection : Weak bases (e.g., K₂CO₃) minimize decomposition versus strong bases (e.g., NaOH) .
    • Side reactions : Homocoupling (forming biaryl byproducts) is observed with excess Pd catalyst or oxygen contamination. Reducing Pd loading to 1 mol% and rigorous inert atmosphere improve selectivity .

Q. What strategies resolve contradictions in biological activity data for piperazine-boronic ester derivatives across studies?

  • Case example : Anticancer activity discrepancies may arise from assay conditions (e.g., cell line variability, serum-free vs. serum-containing media).
  • Methodological adjustments :

  • Dose-response normalization : Use standardized IC₅₀ protocols across multiple cell lines (e.g., MCF-7, HeLa) .
  • Metabolic stability testing : Assess boronic ester hydrolysis in cell lysates via LC-MS to differentiate prodrug vs. active compound effects .

Q. How can computational modeling predict the compound’s binding affinity for dopamine or serotonin receptors?

  • In silico approach :

  • Docking studies : Use AutoDock Vina to model interactions with D3 dopamine receptors (PDB: 3PBL). The piperazine nitrogen may form hydrogen bonds with Asp110, while the boronic ester’s lipophilicity enhances membrane permeability .
  • MD simulations : GROMACS simulations (100 ns) assess stability of receptor-ligand complexes, focusing on piperazine ring flexibility and boronic ester orientation .

Methodological Challenges and Solutions

Q. What are effective protocols for stabilizing the boronic ester moiety during long-term storage?

  • Storage conditions :

  • Temperature : Store at –20°C in sealed, argon-purged vials to prevent hydrolysis .
  • Solvent : Dissolve in anhydrous DMSO or THF with 3Å molecular sieves to absorb moisture .
    • Stability monitoring : Periodic ¹H NMR checks (every 3 months) detect degradation (e.g., loss of pinacolato methyl peaks) .

Q. How to design structure-activity relationship (SAR) studies for optimizing target selectivity?

  • SAR parameters :

  • Piperazine substitution : Compare N-methyl vs. N-aryl groups (e.g., 4-fluorobenzyl) to modulate receptor affinity .
  • Boronic ester replacement : Test trifluoroborate or MIDA boronate analogs to balance stability and reactivity .
    • Biological assays : Pair radioligand binding assays (e.g., ³H-spiperone for D2 receptors) with functional cAMP assays to differentiate agonist/antagonist profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

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